N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide
Description
N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyltetrazole moiety and a nitrophenyl group
Properties
IUPAC Name |
N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-9(10-3-2-4-12(7-10)20(22)23)14(21)15-8-13-16-17-18-19(13)11-5-6-11/h2-4,7,9,11H,5-6,8H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWQBQKQBCVPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)NCC2=NN=NN2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide typically involves multiple steps:
Formation of the Cyclopropyltetrazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, cyclopropylamine can be reacted with sodium azide in the presence of a suitable catalyst to form the cyclopropyltetrazole ring.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling Reactions: The final step involves coupling the cyclopropyltetrazole moiety with the nitrophenyl group through an amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to ensure reproducibility and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and nitrophenyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Reagents: EDCI, HOBt.
Major Products
Oxidation Products: Oxidized derivatives of the cyclopropyl and nitrophenyl groups.
Reduction Products: Amino derivatives of the nitrophenyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Its unique structure allows it to be used in studies involving protein-ligand interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Diagnostic Agents: Could be used in the development of diagnostic tools due to its specific binding properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mechanism of Action
The mechanism by which N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The cyclopropyltetrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(4-nitrophenyl)propanamide: Similar structure but with a different position of the nitro group.
N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-[(1-cyclopropyltetrazol-5-yl)methyl]-2-(3-nitrophenyl)propanamide is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropyltetrazole and nitrophenyl groups provides a distinct set of properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
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